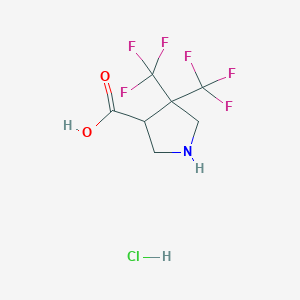

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Descripción

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative characterized by two trifluoromethyl (-CF₃) groups at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position, with a hydrochloride counterion. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .

Propiedades

IUPAC Name |

4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F6NO2.ClH/c8-6(9,10)5(7(11,12)13)2-14-1-3(5)4(15)16;/h3,14H,1-2H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRNMAAGDOXQHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(C(F)(F)F)C(F)(F)F)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Análisis De Reacciones Químicas

Types of Reactions

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups into the molecule .

Aplicaciones Científicas De Investigación

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance binding affinity and selectivity by forming strong interactions with target proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a broader class of fluorinated pyrrolidine carboxylic acids. Key structural analogs include:

Key Differences

Substituent Effects: The bis(trifluoromethyl) groups in the target compound increase steric bulk and electron-withdrawing effects compared to analogs with single -CF₃ or non-fluorinated substituents (e.g., methoxy in ). This enhances resistance to oxidative metabolism but may reduce solubility. Stereochemistry: Compounds like (3S,4R)-configured derivatives (e.g., ) exhibit specificity in binding to chiral targets, whereas non-stereospecific analogs (e.g., trans-isomers in ) offer broader but less selective activity.

Synthesis and Purity :

- Analogs such as (±)-4-(4-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid () achieve 99% purity via LC, while trifluoromethylated derivatives often have lower yields (e.g., 49–68% crude yields in ) due to challenging fluorination steps.

- The target compound’s discontinued status contrasts with available analogs like trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride, which is actively marketed .

Thermal Stability: Fluorinated pyrrolidines generally exhibit high thermal stability, but the hydrochloride salt form (common in ) enhances crystallinity and shelf life.

Safety and Handling :

- Fluorinated compounds require stringent safety protocols. For example, 4-(trifluoromethyl)-3-pyridinecarboxylic acid mandates PPE (gloves, goggles) and avoidance of strong acids/oxidizers . Similar precautions apply to the target compound.

Research Findings and Trends

- Synthetic Challenges : Fluorination steps, particularly introducing bis-CF₃ groups, remain a bottleneck. Microwave-assisted synthesis or flow chemistry may improve yields .

- Drug Discovery : The rise of fluorinated motifs in kinase inhibitors (e.g., JAK/STAT pathways) highlights the relevance of these compounds .

- Regulatory Landscape : Increased scrutiny of perfluorinated compounds (PFCs) under OECD and WHO guidelines may impact the commercial viability of heavily fluorinated derivatives.

Actividad Biológica

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 287.59 g/mol

- CAS Number : 2309460-11-3

Biological Activity

The biological activity of 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride has been investigated in various studies, highlighting its potential therapeutic applications.

Antiviral Activity

Research indicates that compounds containing trifluoromethyl groups can enhance antiviral activity. For instance, a study reported that pyrrolidine derivatives exhibited significant inhibition against certain viral targets, suggesting the potential of this compound in antiviral drug development .

Antitumor Properties

The compound has shown promise in preliminary studies as an antitumor agent. In vitro assays demonstrated that it could inhibit the growth of various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is crucial for enhancing the biological activity of pyrrolidine derivatives. SAR studies have shown that modifications to the pyrrolidine ring can significantly affect potency and selectivity against specific biological targets, including enzymes involved in cancer progression and viral replication .

Case Studies

- Antiviral Research : A study examined the efficacy of trifluoromethylated pyrrolidine derivatives against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, with IC50 values in the low micromolar range .

- Cancer Cell Line Studies : In a series of experiments on human breast cancer cell lines, 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid was shown to reduce cell viability significantly compared to untreated controls. The compound induced apoptosis through caspase activation pathways .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.